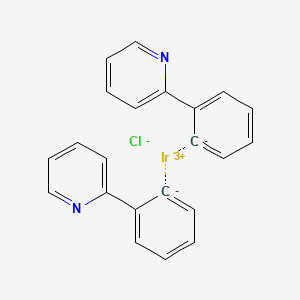

Trichlorure de tris(2-phénylpyridine)iridium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridium(3+);2-phenylpyridine;chloride, also known as Ir(ppy)3Cl, is a complex organometallic compound composed of iridium, 2-phenylpyridine, and chloride. It is a light-sensitive material that has been used in a variety of applications, including photovoltaics, photochemistry, and optoelectronics. Ir(ppy)3Cl has recently been studied for its potential use in biomedical applications such as drug delivery, imaging, and photodynamic therapy.

Applications De Recherche Scientifique

Synthèse et caractérisation de complexes d'iridium(III)

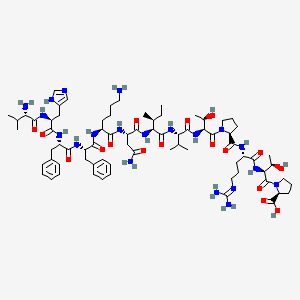

Le trichlorure de tris(2-phénylpyridine)iridium(III) est utilisé dans la synthèse et la caractérisation de nouveaux complexes d'iridium(III) {svg_1}. Ces complexes sont luminescents et ont été entièrement caractérisés par des études optiques et électrochimiques {svg_2}. Les complexes présentent des rendements quantiques (Ф) deux fois plus élevés que la série C1 – 3, dépassant 60 % dans le dichlorométhane {svg_3}.

Application dans les cellules électrochimiques électroluminescentes (LECs)

Ces complexes d'iridium(III) ont été utilisés dans la couche active des cellules électrochimiques électroluminescentes (LECs) {svg_4}. Les performances de l'appareil, avec des valeurs maximales de luminance atteignant 21,7 Lx à 14,7 V, ont été observées pour le complexe C2, ainsi que des durées de vie élevées pour la série C1 – 3 {svg_5}.

Préparation et application électroluminescente

Le trichlorure de tris(2-phénylpyridine)iridium(III) est utilisé dans la préparation et l'application électroluminescente de complexes d'iridium(III) contenant des ligands de phénylpyridazine contenant du soufre {svg_6}. Ces complexes ont montré une forte phosphorescence verte à température ambiante, avec des longueurs d'onde de crête allant de 524 à 539 nm en solution de CH2Cl2 {svg_7}.

Application dans les diodes électroluminescentes organiques (OLED)

Ces complexes d'iridium(III) sont utilisés comme phosphores efficaces dans les OLED {svg_8}. L'appareil utilisant le complexe 2 a présenté de bonnes performances, avec une luminance maximale, une efficacité de courant, une efficacité énergétique et une efficacité quantique externe de 8 913 cd m−2, 44,2 cd A−1, 30,7 lm W−1 et 11,8 %, respectivement {svg_9}.

Réglage de la structure électronique et des propriétés photophysiques

Le trichlorure de tris(2-phénylpyridine)iridium(III) est utilisé pour régler la structure électronique et les propriétés photophysiques des complexes [Ir(ppy)2(N^N)]+ {svg_10}.

Complexes de cyano d'Ir(iii) phosphorescent [3 + 2 + 1] coordonnés

Le trichlorure de tris(2-phénylpyridine)iridium(III) est utilisé dans la préparation de complexes de cyano d'Ir(iii) phosphorescent [3 + 2 + 1] coordonnés {svg_11}.

Mécanisme D'action

Target of Action

The primary target of the compound “Iridium(3+);2-phenylpyridine;chloride”, also known as Tris(2-phenylpyridine)iridium, is the electroluminescent system . This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands .

Mode of Action

The compound interacts with its target by emitting green light when it is electroluminescent . This is due to the strong spin-orbital interaction in the complexes, which allows electrons and holes to recombine with 100% internal efficiency .

Biochemical Pathways

The compound is involved in the photoredox catalysis pathway . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ . This makes it a strong photoreducing agent .

Result of Action

The result of the compound’s action is the emission of green light . This property is utilized in the fabrication of OLED devices . The emission color can change from red to violet due to the variation of the ligand composition .

Action Environment

The action of the compound can be influenced by environmental factors such as light and temperature. For instance, the compound is electroluminescent, meaning it emits light in response to an electric current or a strong electric field . Therefore, the presence and intensity of an electric field can significantly influence the compound’s action. Additionally, the compound’s properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) , suggesting that changes in temperature or pressure could potentially affect its stability and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

Iridium(3+);2-phenylpyridine;chlorideidium(3+);2-phenylpyridine;chloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be used in a variety of applications. However, it is light-sensitive and must be stored in the dark. In addition, it is expensive, and the reaction conditions must be carefully controlled to obtain the desired product.

Orientations Futures

There are a variety of potential future directions for Iridium(3+);2-phenylpyridine;chloride(ppy)3Cl. It could be used in more biomedical applications, such as drug delivery and imaging. It could also be used to develop more efficient photovoltaics, photochemistry, and optoelectronics. In addition, it could be used to develop more efficient catalysts for organic synthesis reactions. Finally, it could be used to develop more efficient methods for the synthesis of other organometallic compounds.

Méthodes De Synthèse

Iridium(3+);2-phenylpyridine;chlorideidium(3+);2-phenylpyridine;chloride can be synthesized by a variety of methods. One method involves the reaction of Iridium(3+);2-phenylpyridine;chloride(III) chloride with 2-phenylpyridine in aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a Lewis acid, such as aluminum chloride. The reaction is usually conducted at room temperature, and the resulting product is a dark brown-black solid.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Iridium(3+);2-phenylpyridine;chloride involves the reaction of Iridium(III) chloride hydrate with 2-phenylpyridine in the presence of a base to form the desired complex.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-phenylpyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in water to form a clear solution.", "Add 2-phenylpyridine to the solution and stir for several hours.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 9-10.", "Stir the solution for several more hours to allow the complex to form.", "Filter the solution to remove any solids.", "Wash the solids with water and dry under vacuum to obtain the desired product, Iridium(3+);2-phenylpyridine;chloride." ] } | |

Numéro CAS |

92220-65-0 |

Formule moléculaire |

C44H36Cl4Ir3N4-4 |

Poids moléculaire |

1339.2 g/mol |

Nom IUPAC |

iridium;2-phenylpyridine;tetrachloride |

InChI |

InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4 |

Clé InChI |

HSHIAFYREBCJPI-UHFFFAOYSA-J |

SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |

Synonymes |

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/no-structure.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)